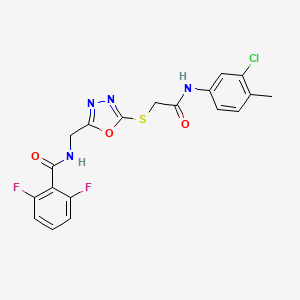

N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups, including an amide, a thioether, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The amide group would likely participate in hydrogen bonding, and the aromatic rings could participate in pi stacking interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds would likely undergo reactions at the functional groups, such as nucleophilic substitution at the thioether or hydrolysis of the amide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the aromatic rings could increase its lipophilicity .Scientific Research Applications

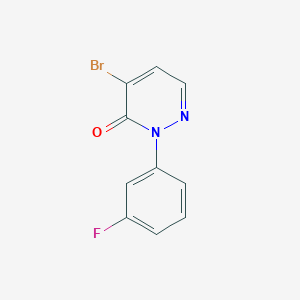

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have investigated its in vitro activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and efficacy could lead to novel antimicrobial agents .

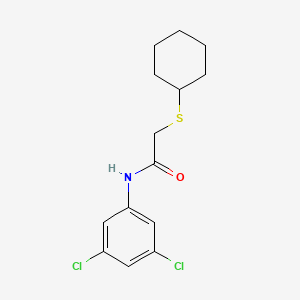

Thiazole Chemistry

The synthesis of this compound involves Hantzsch thiazole synthesis, a well-established method for creating thiazole derivatives. Thiazoles play a crucial role in drug development, with several existing drugs derived from this scaffold. Examples include Sulfathiazole (an antimicrobial), Abafungin (an antifungal), and antiretrovirals. Thiazoles have also shown promise in treating HIV infections, various cancers, hypertension, schizophrenia, and allergies .

Chlorine Substituent Effects

The presence of chlorine in low molecular weight compounds significantly impacts their biological activity. By altering the electrophilicity of carbon in C-Cl bonds, chlorine can enhance or modify the compound’s properties. Investigating the effects of chlorine substitution on this compound may reveal valuable insights for drug design .

Nitazoxanide Analogs

Nitazoxanide, an antimicrobial drug, has demonstrated efficacy against H. pylori when administered alongside omeprazole. Exploring structural analogs of nitazoxanide, including our compound, could lead to improved antimicrobial agents .

Anti-Inflammatory Potential

Darbufelone, a marketed anti-inflammatory drug, contains a thiazole moiety. Our compound’s structural similarity suggests it may also possess anti-inflammatory properties. Investigating its effects on inflammation pathways could be valuable .

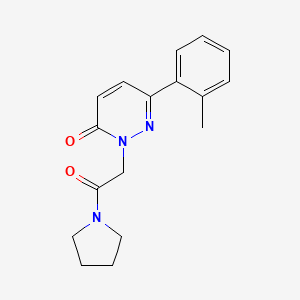

Drug Discovery

Given the compound’s unique structure, researchers may explore it as a starting point for drug discovery. Computational studies, molecular docking, and in vivo experiments could identify potential targets and therapeutic applications .

Future Directions

properties

IUPAC Name |

N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF2N4O3S/c1-10-5-6-11(7-12(10)20)24-15(27)9-30-19-26-25-16(29-19)8-23-18(28)17-13(21)3-2-4-14(17)22/h2-7H,8-9H2,1H3,(H,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOFPSSTNZAGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)

![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)

![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)

![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2637073.png)

![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)

![2-[[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)